molecular formula C10H13NO4 B3057780 5-(Ethoxycarbonyl)-3,4-dimethyl-1h-pyrrole-2-carboxylic acid CAS No. 85057-78-9

5-(Ethoxycarbonyl)-3,4-dimethyl-1h-pyrrole-2-carboxylic acid

Cat. No. B3057780
CAS RN: 85057-78-9
M. Wt: 211.21 g/mol
InChI Key: OYKJXZRAENDCCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves methods like condensation reactions or substitution reactions, depending on the starting materials. For instance, Knoevenagel condensation or Suzuki–Miyaura coupling could be potential methods for the synthesis of similar compounds.


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. In this case, the pyrrole ring, the ester group, and the carboxylic acid group can all participate in chemical reactions. For example, the pyrrole ring can undergo electrophilic substitution reactions, while the ester and carboxylic acid groups can participate in condensation and hydrolysis reactions .

Scientific Research Applications

Chemical Rearrangements and Structural Analysis

  • Chemical Rearrangements : Research by Stankyavichus et al. (2013) demonstrated the rearrangement of similar compounds to 5-(Ethoxycarbonyl)-3,4-dimethyl-1h-pyrrole-2-carboxylic acid, achieving high yields of related carboxylic and pyrrole acids through a second-order Beckmann rearrangement. This highlights potential applications in chemical synthesis and transformations (Stankyavichus et al., 2013).

  • Crystal Structure Analysis : The crystal structure of a closely related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, was solved by X-ray diffraction by Silva et al. (2006). Such studies are crucial in understanding the molecular configuration and potential interactions of these compounds (Silva et al., 2006).

Synthesis and Characterization

  • Synthesis of Derivatives : Research on the synthesis of various derivatives of similar pyrrole compounds, as explored by Kasımoğulları and Arslan (2010), contributes to the understanding of the versatility and potential applications of these compounds in pharmaceuticals and material sciences (Kasımoğulları & Arslan, 2010).

  • Biocatalytic Methods : Gill and Patel (2006) developed a biocatalytic method for converting a related dihydropyrrole compound, demonstrating the potential for efficient and environmentally friendly synthesis pathways in pharmaceutical applications (Gill & Patel, 2006).

Potential Pharmacological Interest

  • Pharmacological Synthesis : Bijev et al. (2003) synthesized substituted 1H-1-pyrrolylcarboxamides, indicating the importance of such compounds in developing pharmacologically interesting substances (Bijev, Prodanova, & Nankov, 2003).

  • Dipeptidyl Peptidase IV Inhibitor Synthesis : An application in synthesizing critical intermediates for dipeptidyl peptidase IV inhibitors, as evidenced by research on the biocatalytic ammonolysis of a dihydropyrrole compound, underlines the potential pharmaceutical applications (Gill & Patel, 2006).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be irritants, corrosive, toxic, or flammable. Safety data sheets (SDS) provide information on the hazards of a compound, as well as how to handle, store, and dispose of it safely .

properties

IUPAC Name

5-ethoxycarbonyl-3,4-dimethyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-4-15-10(14)8-6(3)5(2)7(11-8)9(12)13/h11H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKJXZRAENDCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298199
Record name 5-(ethoxycarbonyl)-3,4-dimethyl-1h-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethoxycarbonyl)-3,4-dimethyl-1h-pyrrole-2-carboxylic acid

CAS RN

85057-78-9
Record name NSC121395
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(ethoxycarbonyl)-3,4-dimethyl-1h-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 5-CARBOXY-3,4-DIMETHYL-2-PYRROLECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Ethoxycarbonyl)-3,4-dimethyl-1h-pyrrole-2-carboxylic acid
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5-(Ethoxycarbonyl)-3,4-dimethyl-1h-pyrrole-2-carboxylic acid
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5-(Ethoxycarbonyl)-3,4-dimethyl-1h-pyrrole-2-carboxylic acid
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5-(Ethoxycarbonyl)-3,4-dimethyl-1h-pyrrole-2-carboxylic acid

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